N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that belongs to the class of oxadiazole derivatives.
Mechanism of Action
Target of Action
CCG-29231, also known as N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is a promising therapeutic target for pharmacological intervention in multiple diseases .
Mode of Action
CCG-29231 inhibits the Rho/MRTF/SRF transcription pathway . This pathway regulates gene transcription, and its inhibition can lead to changes in cellular function . The exact molecular target of CCG-29231 within this pathway is currently unclear .
Biochemical Pathways
The Rho/MRTF/SRF pathway plays a crucial role in regulating mitochondrial function . CCG-29231, by inhibiting this pathway, can affect mitochondrial function and dynamics . It has been shown to regulate genes involved in these processes, leading to changes in cellular metabolism .
Pharmacokinetics
Related compounds such as ccg-203971 and ccg-232601 have been studied for their pharmacokinetic properties . These studies have shown that these compounds can be effectively administered orally, suggesting that CCG-29231 may have similar properties .
Result of Action
The inhibition of the Rho/MRTF/SRF pathway by CCG-29231 leads to changes in mitochondrial function . These changes include the repression of oxidative phosphorylation and an increase in glycolysis . This shift in metabolic activity can have various effects on the cell, including changes in energy production and the induction of oxidative stress .
Action Environment
The action of CCG-29231 can be influenced by various environmental factors. While specific studies on CCG-29231 are lacking, research in the field of epigenetics suggests that environmental signals can shape gene expression and subsequent health outcomes . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of CCG-29231.
Preparation Methods
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole intermediate. This intermediate is then reacted with 1,3-dioxolo[4,5-f][1,3]benzothiazol-6-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can be compared with other oxadiazole derivatives, such as:
- 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
These compounds share similar structural features but may differ in their biological activities and applications The unique combination of the oxadiazole and benzothiazole moieties in N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[730
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-23-9-3-4-10(12(5-9)24-2)16-21-22-17(27-16)20-18-19-11-6-13-14(26-8-25-13)7-15(11)28-18/h3-7H,8H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYMLJUAUJUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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